molecular formula C14H9N3O3S2 B2910922 N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]thiophene-2-carboxamide CAS No. 313403-67-7

N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]thiophene-2-carboxamide

Cat. No.: B2910922
CAS No.: 313403-67-7
M. Wt: 331.36
InChI Key: SBDIRULTYOESTB-UHFFFAOYSA-N
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Description

N-[(2E)-4-(4-Nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]thiophene-2-carboxamide is a thiazole-derived compound featuring a nitro-substituted phenyl group at position 4 of the dihydrothiazole ring and a thiophene carboxamide moiety. The (2E)-configuration of the imine bond (C=N) is critical for its structural stability and biological interactions. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including enzyme inhibition and antimicrobial effects.

Properties

IUPAC Name

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3S2/c18-13(12-2-1-7-21-12)16-14-15-11(8-22-14)9-3-5-10(6-4-9)17(19)20/h1-8H,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDIRULTYOESTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]thiophene-2-carboxamide typically involves the reaction of 4-nitroaniline with thiophene-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then cyclized with a thioamide to form the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-2 position.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst.

    Cyclization: Thioamides, in the presence of a base such as triethylamine.

Major Products

    Reduction: Formation of N-[4-(4-aminophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide.

    Substitution: Formation of various substituted thiazole derivatives.

    Cyclization: Formation of polycyclic heterocycles.

Scientific Research Applications

It appears the query is focused on gathering information about the applications of the chemical compound "2-{[(4-chlorophenyl)methyl]sulfanyl}-4-methylpyrimidine." Based on the search results, here's what can be gathered:

Basic Information

  • Chemical Identification The compound "2-{[(4-chlorophenyl)methyl]sulfanyl}-4-methylpyrimidine" has the CAS No. 676590-65-1 .
  • Molecular Formula and Weight The molecular formula is C12H11ClN2S and the molecular weight is 250.74 .

Potential Applications

  • VEGFR2 Inhibitors Pyrimidine derivatives, in general, have been found useful as VEGFR2 inhibitors .
  • Antibacterial Agents Triazole derivatives, which share a similar heterocyclic core, have demonstrated significant antibacterial activity . Certain substitutions on the triazole core, such as chlorophenyl groups, can influence antibacterial activity .
  • Glaucoma Treatment While not directly related to the compound, advancements in glaucoma management involve treatments beyond traditional eye drops, like microinvasive glaucoma surgery (MIGS) . This highlights the broader context of addressing adverse effects from topical therapies and considering alternative treatment options .

Data Table

Since the search results do not contain specific data tables for "2-{[(4-chlorophenyl)methyl]sulfanyl}-4-methylpyrimidine", a table cannot be constructed.

Case Studies

There are no specific case studies in the provided search results.

Mechanism of Action

The mechanism of action of N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]thiophene-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole ring can also interact with nucleic acids and proteins, affecting their function and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene Carboxamide Derivatives

  • N-(2-Nitrophenyl)thiophene-2-carboxamide (): This analog shares the thiophene carboxamide backbone but lacks the dihydrothiazole ring. The nitro group at the phenyl ring creates dihedral angles of 8.5–13.5° between the thiophene and benzene rings, influencing crystal packing via weak C–H⋯O/S interactions.
  • N-(6-Acetamido-3-ethyl-1,3-benzothiazol-2-ylidene)-5-bromothiophene-2-carboxamide ():
    Replacing the nitro group with a bromothiophene and acetamido-benzothiazole moiety alters steric and electronic profiles. The bromine atom may enhance hydrophobic interactions, while the acetamido group could facilitate hydrogen bonding, contrasting with the nitro group’s electron-withdrawing effects in the target compound .

Dihydrothiazole-Based Inhibitors

  • EMAC8002 Series (4-[(3-Methyl-4-Aryl-Dihydrothiazol-2-ylidene)amino]benzenesulfonamides) (): These derivatives feature a sulfonamide group instead of thiophene carboxamide. The 3-methyl and 4-aryl substituents on the dihydrothiazole ring confer selectivity toward hCA XII (low nM activity). The sulfonamide group directly coordinates with zinc in hCA’s active site, a mechanism unlikely for the carboxamide group in the target compound. Steric effects from the aryl group enhance isoform selectivity, a property that may differ in nitro-substituted analogs .
  • 4-(4-Chlorophenyl)-N-[(E)-4-(Dimethylamino)benzylidene]-1,3-thiazol-2-amine (): This compound replaces the nitro group with a chloro substituent and includes a dimethylamino-benzylidene group. The chloro group’s moderate electron-withdrawing effect and the dimethylamino group’s basicity contrast with the nitro group’s strong electron withdrawal. Such structural differences may lead to varied interactions in kinase inhibition or antimicrobial activity .

Thiadiazole and Triazole Derivatives

  • The 4-methylphenyl group provides steric bulk, while the chloro substituent influences lipophilicity. Thiadiazoles are associated with insecticidal and fungicidal activities, suggesting the target compound’s thiophene carboxamide may shift its bioactivity profile .
  • (E)-4-(2-Chlorobenzylideneamino)-3-(2-Chlorophenyl)-1H-1,2,4-Triazole-5(4H)-thione (): This triazole-thione derivative forms hydrogen-bonded networks via N–H⋯S/O interactions. The dual chloro substituents enhance halogen bonding, a feature absent in the nitro-substituted target compound.

Structural and Functional Analysis

Table 1: Key Features of Comparable Compounds

Compound Class Core Structure Key Substituents Biological Activity Selectivity/Interactions Reference
Target Compound Dihydrothiazole 4-Nitrophenyl, Thiophene carboxamide Potential enzyme inhibition Electron-withdrawing nitro group; weak C–H⋯O/S interactions
EMAC8002 Series Dihydrothiazole 3-Methyl, 4-Aryl, Sulfonamide hCA XII inhibition (low nM) Sulfonamide-zinc coordination; steric effects
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene carboxamide 2-Nitrophenyl Genotoxicity Non-classical H-bonding; planar structure
Thiadiazole Derivatives Thiadiazole 4-Chloro/4-Methylphenyl Insecticidal, fungicidal Halogen bonding; hydrophobic interactions

Biological Activity

N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]thiophene-2-carboxamide is a compound that belongs to the thiazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

1. Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the condensation of 4-nitrophenyl derivatives with thiophene carboxamides, followed by cyclization processes that yield the thiazole ring structure. The overall reaction scheme often includes:

  • Formation of Thiazole : Reaction of 4-nitrophenyl hydrazine with appropriate thioketones.
  • Cyclization : Utilizing acid or base catalysis to promote the formation of the thiazole ring.
  • Purification : Employing recrystallization or chromatography techniques to isolate the desired compound.

2.1 Antifungal Activity

Research has demonstrated that derivatives of thiazoles exhibit significant antifungal properties. For instance, compounds similar to this compound have shown promising inhibitory effects against Candida albicans, with minimum inhibitory concentration (MIC) values lower than those of standard antifungal agents like fluconazole .

CompoundMIC (µg/mL)Reference
N-(4-nitrophenyl)thiazole derivative7.81
Fluconazole15.62

2.2 Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Studies indicate that thiazole derivatives can scavenge free radicals effectively, contributing to their potential in preventing oxidative stress-related diseases . The antioxidant activity is often assessed using various assays such as DPPH and ABTS radical scavenging tests.

2.3 Inhibition of Monoamine Oxidase (MAO)

This compound has been investigated for its selective inhibition of human monoamine oxidase isoforms (hMAO-A and hMAO-B). The presence of the nitrophenyl group at position 4 significantly enhances its binding affinity and selectivity towards hMAO-B, making it a candidate for treating neurodegenerative disorders .

3. Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural components. Key observations from SAR studies include:

  • Nitro Group Positioning : The presence of a nitro group at the para position on the phenyl ring enhances both antifungal and MAO inhibitory activities.
  • Substituents on the Thiazole Ring : Variations in substituents on the thiazole ring can lead to significant differences in biological efficacy, indicating that electronic and steric factors play crucial roles in activity .

4. Case Studies

Several studies have highlighted the effectiveness of thiazole-based compounds in various biological assays:

  • Anticancer Activity : A study reported that certain thiophene carboxamide derivatives exhibited cytotoxic effects against HepG2 liver cancer cells with IC50 values as low as 7 µg/mL .
    CompoundIC50 (µg/mL)Cell Line
    Thiophene derivative23Hep3B
    Other derivatives<11.6Hep3B
  • Antimicrobial Efficacy : A series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria, showing moderate antibacterial activity with MIC values ranging from 100 to 400 µg/mL .

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